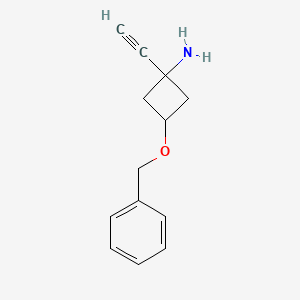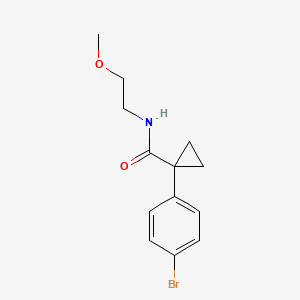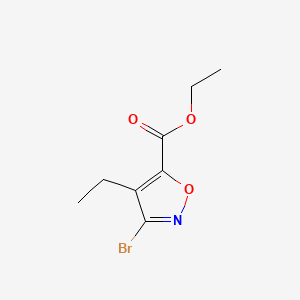
(2,4-Di-i-butyloxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Di-i-butyloxyphenyl)magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C14H21BrMgO2 and is typically used in solution form, often in tetrahydrofuran (THF) or other ethers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2,4-Di-i-butyloxyphenyl)magnesium bromide involves the reaction of 2,4-Di-i-butyloxybromobenzene with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, often involves the use of activated magnesium to ensure a high reaction rate and yield. The process is scaled up by using large reactors equipped with efficient stirring mechanisms to maintain uniformity and prevent localized overheating .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Di-i-butyloxyphenyl)magnesium bromide primarily undergoes nucleophilic addition reactions, particularly with carbonyl compounds such as aldehydes and ketones. These reactions result in the formation of alcohols after hydrolysis .
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ethers like THF or diethyl ether are typically used.
Major Products
The major products of reactions involving this compound are secondary or tertiary alcohols, depending on the nature of the carbonyl compound used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,4-Di-i-butyloxyphenyl)magnesium bromide is used for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in the construction of various organic frameworks .
Biology and Medicine
They can be employed in the preparation of intermediates for drug synthesis .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. It serves as a catalyst or reagent in various polymerization reactions, contributing to the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action for (2,4-Di-i-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as the carbonyl carbon in aldehydes and ketones. This results in the formation of a new carbon-carbon bond, followed by hydrolysis to yield the final alcohol product . The compound’s reactivity is influenced by the electron-donating effects of the i-butyloxy groups, which stabilize the negative charge on the carbon atom during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure, used for similar nucleophilic addition reactions.
Methylmagnesium Chloride: A Grignard reagent with a methyl group, used for forming carbon-carbon bonds.
Uniqueness
(2,4-Di-i-butyloxyphenyl)magnesium bromide is unique due to the presence of bulky i-butyloxy groups, which can influence the steric and electronic properties of the reagent. This can lead to different reactivity patterns and selectivity in reactions compared to simpler Grignard reagents .
Propriétés
Formule moléculaire |
C14H21BrMgO2 |
|---|---|
Poids moléculaire |
325.52 g/mol |
Nom IUPAC |
magnesium;1,3-bis(2-methylpropoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C14H21O2.BrH.Mg/c1-11(2)9-15-13-6-5-7-14(8-13)16-10-12(3)4;;/h5-6,8,11-12H,9-10H2,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BLIDBAQRBGCHKL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)COC1=CC(=[C-]C=C1)OCC(C)C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


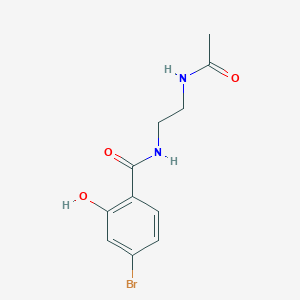
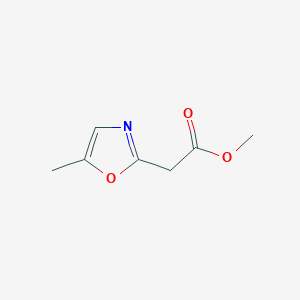
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
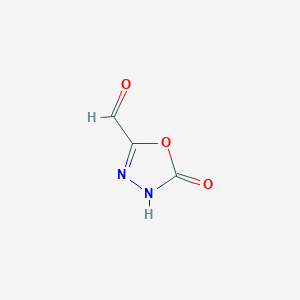
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
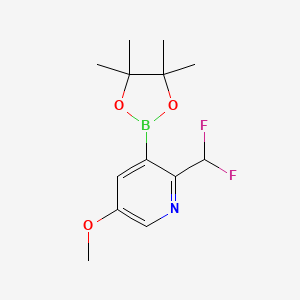
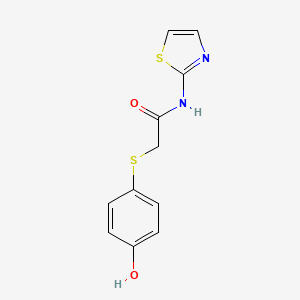
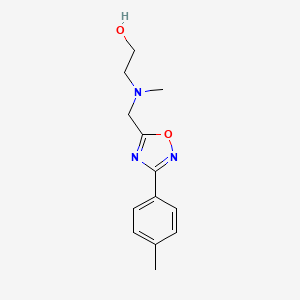
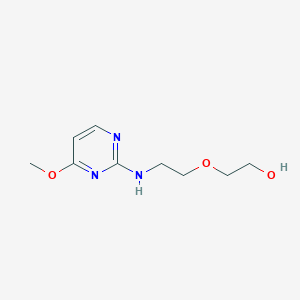
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
